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molecular formula C13H11IN2O3S B8659698 benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

Cat. No. B8659698
M. Wt: 402.21 g/mol
InChI Key: NMSSIVVNMBREJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

The title compound was prepared as described in Intermediate 1 Step 4 using benzyl[3-(aminocarbonyl)-5-(2-fluorophenyl)-2-thienyl]carbamate (1.39 g, 3.74 mmol) as the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl[3-(aminocarbonyl)-5-(2-fluorophenyl)-2-thienyl]carbamate
Quantity
1.39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)NC1SC(I)=CC=1C(N)=O)C1C=CC=CC=1.C(OC(=O)[NH:30][C:31]1[S:32][C:33]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[F:45])=[CH:34][C:35]=1[C:36]([NH2:38])=[O:37])C1C=CC=CC=1>>[NH2:30][C:31]1[S:32][C:33]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[F:45])=[CH:34][C:35]=1[C:36]([NH2:38])=[O:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1SC(=CC1C(=O)N)I)=O
Step Two
Name
benzyl[3-(aminocarbonyl)-5-(2-fluorophenyl)-2-thienyl]carbamate
Quantity
1.39 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1SC(=CC1C(=O)N)C1=C(C=CC=C1)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)N)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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